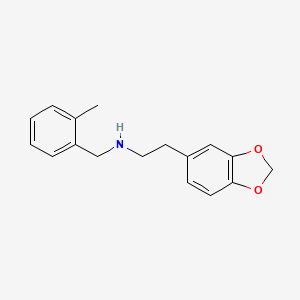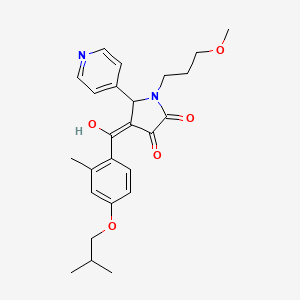![molecular formula C19H16N4OS B5432779 N-(2-cyanophenyl)-2-[(4-methyl-5-phenyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5432779.png)
N-(2-cyanophenyl)-2-[(4-methyl-5-phenyl-1H-imidazol-2-yl)thio]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-cyanophenyl)-2-[(4-methyl-5-phenyl-1H-imidazol-2-yl)thio]acetamide (CPITa) is a novel compound that has gained attention in the scientific community due to its potential applications in various fields. CPITa is a thioacetamide derivative that has been synthesized through a multi-step process, and its unique chemical structure has made it an interesting compound to study.
作用機序
The mechanism of action of N-(2-cyanophenyl)-2-[(4-methyl-5-phenyl-1H-imidazol-2-yl)thio]acetamide is not fully understood, but it has been suggested that it may act by inhibiting specific enzymes or signaling pathways in cells. This compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to inhibit the production of pro-inflammatory cytokines in immune cells.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been found to reduce the production of reactive oxygen species (ROS) in cells, which can prevent oxidative damage. This compound has also been shown to reduce the expression of genes involved in inflammation and oxidative stress.
実験室実験の利点と制限
N-(2-cyanophenyl)-2-[(4-methyl-5-phenyl-1H-imidazol-2-yl)thio]acetamide has several advantages and limitations for lab experiments. One advantage is that it has been shown to have low toxicity in vitro, which makes it a safe compound to use in cell-based assays. However, its limited solubility in water can make it difficult to use in certain experiments. Additionally, its complex synthesis method can make it challenging to obtain large quantities of pure this compound.
将来の方向性
There are several future directions for research on N-(2-cyanophenyl)-2-[(4-methyl-5-phenyl-1H-imidazol-2-yl)thio]acetamide. One area of interest is its potential use as a drug candidate for the treatment of cancer and inflammatory diseases. Further studies are needed to elucidate its mechanism of action and optimize its chemical properties for drug development. This compound can also be investigated for its potential use as an anti-microbial agent, as it has been shown to have activity against certain bacterial strains. Finally, this compound can be used as a tool compound to study specific enzymes or signaling pathways in cells.
合成法
N-(2-cyanophenyl)-2-[(4-methyl-5-phenyl-1H-imidazol-2-yl)thio]acetamide has been synthesized using a multi-step process that involves the reaction of 2-cyanophenylacetic acid with thionyl chloride to form 2-cyanophenylacetyl chloride. This intermediate is then reacted with 4-methyl-5-phenyl-1H-imidazole-2-thiol to form this compound. The synthesis method has been optimized to obtain high yields of pure this compound.
科学的研究の応用
N-(2-cyanophenyl)-2-[(4-methyl-5-phenyl-1H-imidazol-2-yl)thio]acetamide has been found to have potential applications in various fields of scientific research. It has been shown to have anti-inflammatory, anti-tumor, and anti-microbial properties. This compound has been investigated for its potential use as a drug candidate for the treatment of cancer, bacterial infections, and inflammatory diseases.
特性
IUPAC Name |
N-(2-cyanophenyl)-2-[(5-methyl-4-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4OS/c1-13-18(14-7-3-2-4-8-14)23-19(21-13)25-12-17(24)22-16-10-6-5-9-15(16)11-20/h2-10H,12H2,1H3,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOKZWCLNBGTABS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N1)SCC(=O)NC2=CC=CC=C2C#N)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5432698.png)
![methyl 4-{[2-[(4-bromobenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]amino}benzoate](/img/structure/B5432706.png)


![2-[4-(benzoylamino)phenyl]-2-oxoethyl acetate](/img/structure/B5432729.png)
![2-methyl-2-[(3-phenyl-2-propen-1-yl)amino]-1-propanol hydrochloride](/img/structure/B5432733.png)
![1-(5-fluoro-1H-indol-2-yl)-N-methyl-N-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}methanamine](/img/structure/B5432745.png)
![N-[4-(1-pyrrolidinylsulfonyl)phenyl]-1-piperidinecarboxamide](/img/structure/B5432751.png)
![3-(2-{[2-(4-hydroxyphenyl)ethyl]amino}-2-oxoethyl)-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5432761.png)
![2-chloro-4-methyl-N-[4-(4-morpholinyl)benzyl]benzamide](/img/structure/B5432767.png)

![1-{[5-chloro-2-(methylthio)pyrimidin-4-yl]carbonyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B5432773.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-(5-chloro-2-pyridinyl)acetamide](/img/structure/B5432789.png)
![4-[2-(methylthio)-1H-benzimidazol-1-yl]butanenitrile](/img/structure/B5432794.png)